molecular formula C17H23N3O B5523492 1-(1-methylcyclohexyl)-3-phenyl-2-propen-1-one semicarbazone

1-(1-methylcyclohexyl)-3-phenyl-2-propen-1-one semicarbazone

Cat. No. B5523492
M. Wt: 285.4 g/mol
InChI Key: BEZYDXQJHCKSFZ-MRBSYODNSA-N
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Description

Semicarbazones are a class of compounds known for their ability to exist in two tautomeric forms, primarily in the keto form in the solid state. This characteristic allows for a wide range of applications in chemical synthesis and analysis, particularly in the modification and identification of aldehydes and ketones. The research explores various semicarbazones, including "1-(1-methylcyclohexyl)-3-phenyl-2-propen-1-one semicarbazone," focusing on their synthesis, molecular structure, and properties.

Synthesis Analysis

Semicarbazones are synthesized through the reaction of semicarbazide with aldehydes or ketones. The synthesis often involves a one-pot procedure that yields high-purity products, such as in the Vilsmeier-Haack reaction, which is adapted for the synthesis of various semicarbazone derivatives in high yields (Pundeer, Ranjan, Pannu, & Prakash, 2008).

Molecular Structure Analysis

The molecular structure of semicarbazones like "1-(1-methylcyclohexyl)-3-phenyl-2-propen-1-one semicarbazone" is characterized by X-ray diffraction methods. These studies reveal that the cyclohexane ring in the compounds often adopts a slightly distorted chair conformation, indicating the stability and preferred geometry of these molecules (Sapienza, 1993).

Chemical Reactions and Properties

Semicarbazones undergo various chemical reactions, including cyclopalladation, indicating their utility in complexation and catalysis. These reactions often result in the formation of new compounds with unique properties and potential applications in medicinal chemistry (Nonoyama, 1983).

Physical Properties Analysis

The physical properties of semicarbazones, including "1-(1-methylcyclohexyl)-3-phenyl-2-propen-1-one semicarbazone," are significant for their identification and application. These properties are often elucidated through spectroscopic techniques such as IR, NMR, and mass spectrometry, providing detailed insights into the compound's structure and behavior (Beraldo, Nacif, & West, 2001).

Chemical Properties Analysis

The chemical properties of semicarbazones include their reactivity, stability, and the formation of hydrogen bonds in crystal structures. These properties are crucial for the compound's applications in synthetic chemistry and pharmacology. Research shows that semicarbazones form stable crystal structures through intermolecular hydrogen bonding, contributing to their significant stability and reactivity (Maio, Li, Portalone, Zhou, Marciante, & Spagna, 1994).

Scientific Research Applications

1. Chemistry and Reaction Behavior

  • Semicarbazones like 1-(1-methylcyclohexyl)-3-phenyl-2-propen-1-one semicarbazone demonstrate interesting chemical behaviors. For example, cyclohexanone semicarbazone and phenylsemicarbazone undergo Fischer reactions to form tetrahydro- and octahydrocarbazoles, showcasing their reactivity under specific conditions (Marshalkin & Yakhontov, 1978).

2. Synthesis and Structural Properties

  • The synthesis of novel chemical compounds involving semicarbazones has been extensively studied. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides via Ugi reactions with semicarbazones indicates the utility of these compounds in creating new chemical entities (Sañudo et al., 2006). Additionally, the structural and spectroscopic properties of novel semicarbazone derivatives and their complexes have been characterized, revealing their potential in various chemical applications (Macalik et al., 2021).

3. Pharmacological and Biological Applications

  • Research on semicarbazone derivatives has shown significant pharmacological potential. For example, studies on the binding of thiosemicarbazone derivatives with human serum albumin highlight their relevance in understanding the pharmacokinetic mechanisms of drugs (Karthikeyan et al., 2016). Similarly, the anticonvulsant activities of semicarbazone analogs have been reviewed, showing their diverse biological activities and potential therapeutic applications (Ahsan, 2013).

4. Methodological Developments

  • The development of new methods for synthesizing and characterizing semicarbazones is a significant area of research. For instance, a practical and cost-effective method for synthesizing bicyclo[2.2.2]octane-1,4-dicarboxylic acid involving semicarbazones has been developed (Le Marquer et al., 2015).

properties

IUPAC Name

[(E)-[(E)-1-(1-methylcyclohexyl)-3-phenylprop-2-enylidene]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-17(12-6-3-7-13-17)15(19-20-16(18)21)11-10-14-8-4-2-5-9-14/h2,4-5,8-11H,3,6-7,12-13H2,1H3,(H3,18,20,21)/b11-10+,19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZYDXQJHCKSFZ-MRBSYODNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(=NNC(=O)N)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCCCC1)/C(=N/NC(=O)N)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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